H-Dap(Boc)-OBzl.HCl
Description
H-Dap(Boc)-OBzl.HCl is a protected amino acid derivative extensively utilized in peptide synthesis and organic chemistry. The compound consists of 2,3-diaminopropionic acid (Dap) with two functional groups:
- Boc (tert-butyloxycarbonyl): Protects the α-amino group, offering acid-labile stability during synthesis.
- OBzl (benzyl ester): Protects the carboxyl group, typically cleaved via hydrogenation or acidic conditions.
The hydrochloride (HCl) salt enhances solubility in polar solvents, facilitating its use in aqueous reaction environments. This compound is critical for constructing peptide backbones, particularly in solid-phase synthesis where selective deprotection is required .
Properties
Molecular Formula |
C15H23ClN2O4 |
|---|---|
Molecular Weight |
330.81 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H22N2O4.ClH/c1-15(2,3)21-14(19)17-9-12(16)13(18)20-10-11-7-5-4-6-8-11;/h4-8,12H,9-10,16H2,1-3H3,(H,17,19);1H/t12-;/m0./s1 |
InChI Key |
ZHEKDOZSLRESFR-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Dap(Boc)-OBzl.HCl typically involves the protection of the amino groups of diaminopropionic acid. The process begins with the protection of the α-amino group using the Boc group. This is followed by the protection of the β-amino group with the benzyl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Protection of the α-amino group: The α-amino group of diaminopropionic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Protection of the β-amino group: The β-amino group is then protected using benzyl chloroformate (CbzCl) in the presence of a base.
Formation of the hydrochloride salt: The final product is obtained by treating the protected diaminopropionic acid with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Dap(Boc)-OBzl.HCl undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions to yield the free diaminopropionic acid.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the protected amino groups can be replaced by other functional groups.
Coupling Reactions: It is commonly used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation in the presence of palladium on carbon (Pd/C) is used to remove the Bzl group.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of peptide bonds.
Major Products Formed
The major products formed from the reactions of this compound include free diaminopropionic acid, peptides, and other complex molecules depending on the specific reactions and conditions used.
Scientific Research Applications
H-Dap(Boc)-OBzl.HCl has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and reactivity.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biological studies.
Material Science: The compound is used in the synthesis of peptide-based materials for applications in nanotechnology and biomaterials.
Mechanism of Action
The mechanism of action of H-Dap(Boc)-OBzl.HCl involves the protection and deprotection of amino groups, which allows for the selective formation of peptide bonds. The Boc and Bzl groups protect the amino groups from unwanted reactions during the synthesis process. Upon deprotection, the free amino groups can react with other amino acids or peptides to form peptide bonds. The compound’s reactivity and stability make it an essential tool in peptide synthesis and other chemical reactions.
Comparison with Similar Compounds
H-Dap(Fmoc)-OBzl.HCl
- Structural Difference : Replaces the Boc group with Fmoc (fluorenylmethyloxycarbonyl) , a base-labile protecting group.
- Applications : Fmoc is preferred in SPPS (solid-phase peptide synthesis) due to its orthogonal deprotection (removed with piperidine), allowing compatibility with acid-stable linkers.
- Stability : Boc is stable under basic conditions, while Fmoc is stable under acidic conditions but sensitive to bases.
- Molecular Weight : Estimated to be higher than H-Dap(Boc)-OBzl.HCl due to the larger Fmoc group (e.g., H-Dap(Fmoc)-OBzl.HCl ≈ 400–450 g/mol vs. This compound ~300–350 g/mol) .
H-Orn(Boc)-OBzl.HCl
- Structural Difference : Contains ornithine (Orn) , a lysine analog with a shorter side chain, instead of Dap.
- Molecular Formula : C₁₇H₂₇ClN₂O₄ (MW 358.86 g/mol) vs. This compound (estimated MW ~320–330 g/mol).
- Reactivity : Ornithine’s side chain length affects peptide folding and interactions in final products.
- Storage : Both compounds require inert atmosphere storage but differ in solubility profiles due to side-chain variations .
H-Asp(OBzl)-OBzl.HCl
- Structural Difference : Based on aspartic acid (Asp) with dual benzyl ester protection.
- Molecular Weight: 349.8 g/mol (C₁₈H₁₉NO₄·HCl) vs. This compound.
- Functionality: Asp derivatives introduce carboxylic acid groups post-deprotection, whereas Dap derivatives provide amino groups for further conjugation.
- Applications : Asp derivatives are used in synthesizing hydrophilic peptide regions, while Dap derivatives are ideal for branching or crosslinking .
H-Lys(Boc)-OBzl.HCl
- Structural Difference: Features lysine (Lys) with a Boc-protected ε-amino group.
- Molecular Weight : ~400–450 g/mol (e.g., H-Lys(Z)-OBzl.HCl: 6366-70-7, MW 349.8).
- Role in Synthesis : Lysine’s longer side chain enables site-specific modifications (e.g., bioconjugation), whereas Dap’s shorter chain limits such applications.
- Price : Lys derivatives are generally more expensive due to complex synthesis steps (e.g., H-Lys(Boc)-OtBu.HCl at €617/5g) .
Data Tables
Table 1: Key Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Solubility | Storage Conditions |
|---|---|---|---|---|---|
| This compound | C₁₄H₂₁ClN₂O₄ (est.) | ~320–330 | Boc, OBzl | Polar solvents | Inert atmosphere, RT |
| H-Dap(Fmoc)-OBzl.HCl | C₂₃H₂₃ClN₂O₄ (est.) | ~400–450 | Fmoc, OBzl | DMF, DMSO | Dry, -20°C |
| H-Orn(Boc)-OBzl.HCl | C₁₇H₂₇ClN₂O₄ | 358.86 | Boc, OBzl | Moderate in water | Inert atmosphere, RT |
| H-Asp(OBzl)-OBzl.HCl | C₁₈H₁₉ClNO₄ | 349.8 | Dual OBzl | Organic solvents | RT, dry |
| H-Lys(Boc)-OBzl.HCl | C₁₉H₂₉ClN₂O₄ (est.) | ~400–420 | Boc, OBzl | DCM, THF | Inert atmosphere, 2–8°C |
Table 2: Price Comparison (Per 1g)
| Compound | Supplier | Price (USD) |
|---|---|---|
| H-Dap(Boc)-OMe.HCl | Bachem | €166 (~$180) |
| H-Asp-OBzl·HCl | Advanced ChemTech | $30 |
| H-Orn(Boc)-OBzl.HCl | GLPBIO | ~$150–200 |
| H-Lys(Boc)-OBzl.HCl | CymitQuimica | ~$200–250 |
Sources:
Biological Activity
H-Dap(Boc)-OBzl.HCl, a derivative of 2,3-diaminopropanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by the following chemical formula and properties:
- Molecular Formula : C15H23ClN2O4
- Molar Mass : 330.81 g/mol
- CAS Number : 122173606
The compound features a Boc (tert-butyloxycarbonyl) protecting group that enhances its stability and solubility, making it suitable for various biological applications.
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate apoptosis and cell proliferation. Research indicates that compounds with similar structures can induce apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway, such as Bcl-2 and p53. The ability to influence these pathways suggests that this compound may have therapeutic potential in oncology.
Pharmacological Activity
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor properties. The compound may inhibit tumor growth by inducing apoptosis in malignant cells. This effect is likely mediated through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Viability Studies : In vitro assays have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, including prostate and breast cancer cells. The IC50 values observed in these studies indicate potent antiproliferative activity.
- Mechanistic Insights : The compound's mechanism involves disrupting mitochondrial membrane potential and promoting cytochrome c release, which triggers downstream apoptotic signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | Prostate Cancer | 0.5 | Induction of apoptosis via Bcl-2 modulation |
| Antitumor | Breast Cancer | 0.3 | Activation of caspases |
| Cytotoxicity | Lung Cancer | 0.4 | Mitochondrial disruption |
Notable Research Findings
- A study published in Pharmacology Reports highlighted the compound's ability to induce apoptosis in L1210 leukemia cells at nanomolar concentrations, demonstrating its potential as a lead compound for anticancer drug development .
- Another investigation focused on the synthesis and biological evaluation of peptide derivatives similar to this compound, revealing enhanced stability and bioactivity when combined with hydrogels for sustained drug release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
